

Spectroscopic Data Interpretation of Sofosbuvir Impurity B: A Technical Guide

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Compound of Interest		
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This technical guide provides an in-depth analysis of the spectroscopic data for **Sofosbuvir impurity B**, a known isomer of the active pharmaceutical ingredient. Understanding the structural nuances of such impurities is critical for ensuring drug purity, safety, and efficacy in accordance with regulatory standards. This document outlines the interpretation of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, presents detailed experimental protocols, and visualizes the analytical workflow.

Structural Elucidation of Sofosbuvir Impurity B

Sofosbuvir impurity B is an isomer of Sofosbuvir, sharing the same molecular formula, C₂₂H₂₉FN₃O₉P, and a molecular weight of approximately 529.46 g/mol .[1] The key structural difference lies in the stereochemistry at the 5-position of the tetrahydrofuran ring. The IUPAC name for **Sofosbuvir impurity B** is isopropyl ((S)-(((2R,3R,4R,5S)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy) (phenoxy)phosphoryl)-L-alaninate.[1] In contrast, Sofosbuvir has an (R) configuration at this position. This seemingly minor change can have significant implications for the molecule's three-dimensional structure and potential biological activity.

Mass Spectrometry (MS) Data Interpretation

High-resolution mass spectrometry (HRMS) is a powerful tool for confirming the elemental composition of impurities. For **Sofosbuvir impurity B**, the expected protonated molecule



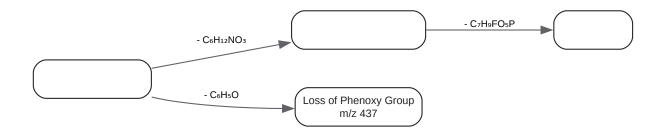
[M+H]⁺ would be observed at an m/z consistent with the molecular formula C₂₂H₂₉FN₃O₉P.

Table 1: High-Resolution Mass Spectrometry Data for Sofosbuvir and its Impurities

Analyte	Molecular Formula	Calculated m/z ([M+H]+)	Observed m/z ([M+H]+)
Sofosbuvir	C22H29FN3O9P	529.1601	530.48[2]
Acid Degradation Product	C16H18FN2O8P	417.0812	417.0843[3]
Base Degradation Product A	C16H25FN3O9P	453.1336	-
Base Degradation Product B	C13H19FN3O9P	411.0843	412.0900[3]
Oxidative Degradation Product	C22H27FN3O9P	527.1445	-

Note: Observed m/z values are from forced degradation studies of Sofosbuvir and may vary slightly based on experimental conditions.

The fragmentation pattern in tandem MS (MS/MS) provides crucial structural information. While specific MS/MS data for impurity B is not publicly available, the fragmentation of Sofosbuvir is well-documented and serves as a reliable reference. Key fragmentation pathways involve the cleavage of the phosphoramidate linkage and losses from the sugar moiety.[4]



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Figure 1. Proposed MS fragmentation pathway for Sofosbuvir Impurity B.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data Interpretation

NMR spectroscopy is indispensable for the definitive structural elucidation of isomers like **Sofosbuvir impurity B**. While a complete spectral assignment for impurity B requires acquisition of the actual spectrum, we can predict the key differences compared to Sofosbuvir based on its structure. The change in stereochemistry at the 5-position of the furanose ring is expected to influence the chemical shifts and coupling constants of the protons and carbons in the sugar moiety, particularly H-5', H-4', and the methylene protons at C-5'.

Table 2: Predicted ¹H NMR Chemical Shifts for Key Protons in Sofosbuvir and Impurity B

Proton	Sofosbuvir (Observed, ppm)[5]	Sofosbuvir Impurity B (Predicted, ppm)	Expected Difference
H-6 (Uracil)	~7.6	~7.6	Minimal
H-5 (Uracil)	~5.5	~5.5	Minimal
H-1' (Sugar)	~6.0	~6.0	Minor
H-3' (Sugar)	~4.2	~4.2	Minor
H-4' (Sugar)	~4.0	~4.1	Significant
H-5'a, H-5'b (Sugar)	~4.3, ~4.1	~4.4, ~4.2	Significant
CH (Isopropyl)	~4.8	~4.8	Minimal
CH₃ (Isopropyl)	~1.2	~1.2	Minimal
CH₃ (Alanine)	~1.3	~1.3	Minimal
CH₃ (Sugar)	~1.2	~1.2	Minor

Note: Predicted shifts are illustrative and would need to be confirmed with experimental data. The most significant changes are anticipated for protons spatially close to the C-5'



stereocenter.

Multi-dimensional NMR techniques such as COSY, HSQC, and HMBC are essential for unambiguous assignment of all proton and carbon signals and to confirm the altered stereochemistry through analysis of Nuclear Overhauser Effect (NOE) correlations.

Experimental Protocols

Detailed and robust experimental protocols are crucial for obtaining high-quality spectroscopic data for impurity identification and characterization. The following protocols are based on established methods for the analysis of Sofosbuvir and its degradation products.[2][3]

Mass Spectrometry (LC-MS/MS)

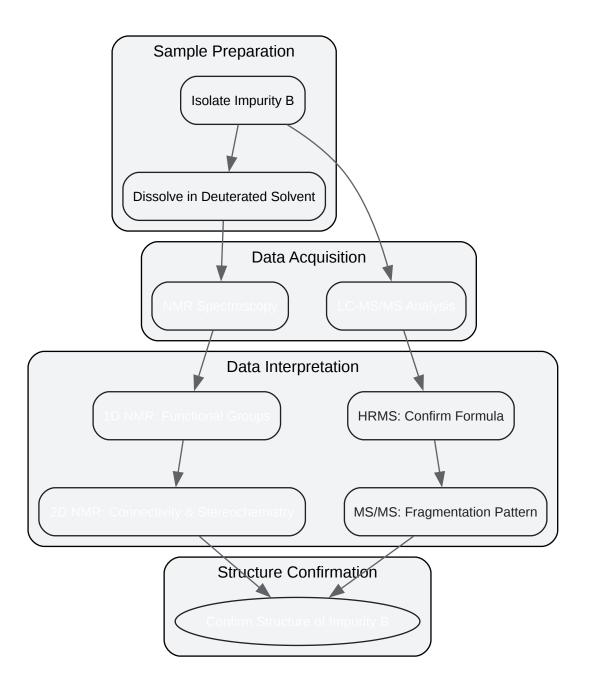
- Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole or Orbitrap mass spectrometer with an electrospray ionization (ESI) source.
- Chromatographic Conditions:
 - Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 μm).
 - Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile or methanol (B).
 - Flow Rate: 0.3 0.5 mL/min.
 - Injection Volume: 5 10 μL.
- Mass Spectrometer Settings:
 - Ionization Mode: Positive ESI.
 - Scan Mode: Full scan for MS and product ion scan for MS/MS.
 - Collision Gas: Argon.
 - Data Acquisition: Data should be acquired in centroid mode.



Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- Sample Preparation: Dissolve 5-10 mg of the impurity standard in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).
- Experiments to be Performed:
 - ∘ ¹H NMR
 - ¹³C NMR (with DEPT)
 - ²D COSY (Correlation Spectroscopy)
 - ²D HSQC (Heteronuclear Single Quantum Coherence)
 - ²D HMBC (Heteronuclear Multiple Bond Correlation)
 - o 19F NMR
 - o 31P NMR
 - ²D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to determine stereochemistry.





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Figure 2. Workflow for the spectroscopic data interpretation of Sofosbuvir Impurity B.

Conclusion

The comprehensive spectroscopic analysis of **Sofosbuvir impurity B**, an isomer of the parent drug, is a critical step in ensuring the quality and safety of the final pharmaceutical product. While sharing the same mass, the difference in stereochemistry can be definitively established



through a combination of high-resolution mass spectrometry and a suite of one- and twodimensional NMR experiments. The methodologies and interpretation frameworks presented in this guide provide a robust approach for the characterization of this and other related impurities in Sofosbuvir, thereby supporting drug development and manufacturing processes. Commercial suppliers of Sofosbuvir impurity standards can provide a Certificate of Analysis (CoA) which includes detailed characterization data.[6]

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